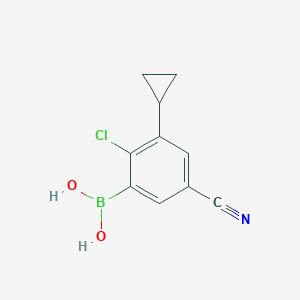
(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C10H9BClNO2 and a molecular weight of 221.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, cyano, and cyclopropyl groups. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron (B2pin2) with aryl halides under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent results .
化学反应分析
Types of Reactions: (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.
Substitution: The chlorine and cyano groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
科学研究应用
(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The primary mechanism of action of (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecular structures.
相似化合物的比较
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Chlorophenylboronic acid: Another chlorinated boronic acid with similar reactivity.
3-Cyanophenylboronic acid: A cyano-substituted boronic acid with comparable properties.
Uniqueness: (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid is unique due to the presence of multiple functional groups (chlorine, cyano, and cyclopropyl) on the phenyl ring. This combination of substituents provides distinct reactivity and allows for the synthesis of more complex and diverse molecules compared to simpler boronic acids .
属性
分子式 |
C10H9BClNO2 |
|---|---|
分子量 |
221.45 g/mol |
IUPAC 名称 |
(2-chloro-5-cyano-3-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c12-10-8(7-1-2-7)3-6(5-13)4-9(10)11(14)15/h3-4,7,14-15H,1-2H2 |
InChI 键 |
DORCHIACRSDIJE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1Cl)C2CC2)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


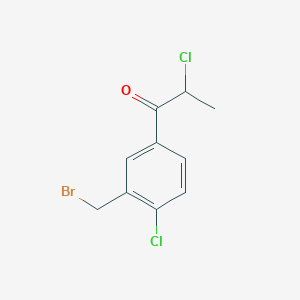

![4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14073509.png)
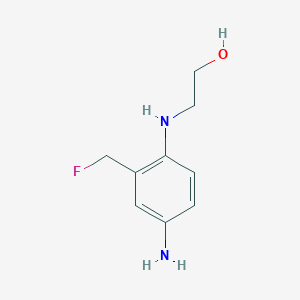
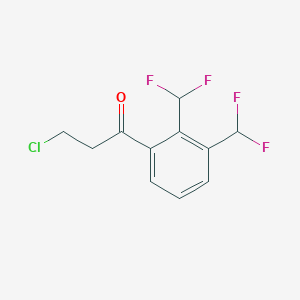
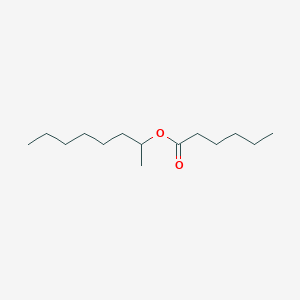
![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
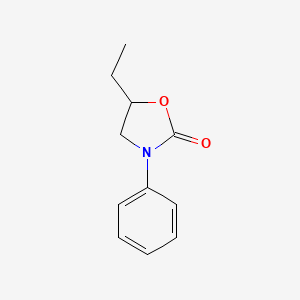
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

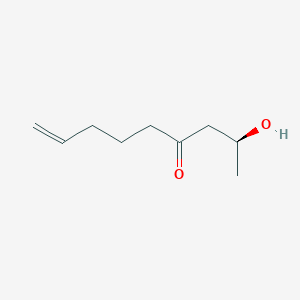
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)
